molecular formula C10H10O4 B14200488 4-Ethylbenzene-1,2-dicarboxylic acid CAS No. 921759-09-3

4-Ethylbenzene-1,2-dicarboxylic acid

Cat. No.: B14200488
CAS No.: 921759-09-3
M. Wt: 194.18 g/mol
InChI Key: LVRNKEBRXQHJIN-UHFFFAOYSA-N
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Description

4-Ethylbenzene-1,2-dicarboxylic acid (CAS 1378742-82-5) is an organic compound with the molecular formula C10H10O4, serving as a valuable dicarboxylic acid building block in research and development. This compound features a benzene ring substituted with two carboxylic acid groups in the 1,2- (ortho-) position and an ethyl group at the 4- position. Dicarboxylic acid derivatives are of significant interest in material science, particularly in polymer chemistry, where they are investigated as potential monomers for polyesters or as precursors for developing alternative plasticizers to replace conventional phthalates . As a substituted phthalic acid derivative, its structure lends itself to exploration in organic synthesis, for instance, as a starting point in reactions that target the benzylic position of the ethyl group . The compound should be handled with appropriate safety precautions. It is associated with the hazard statements H315 (Causes skin irritation) and H319 (Causes serious eye irritation) . This product is strictly for Research Use Only. It is not intended for diagnostic or therapeutic use, nor for human or veterinary applications.

Properties

CAS No.

921759-09-3

Molecular Formula

C10H10O4

Molecular Weight

194.18 g/mol

IUPAC Name

4-ethylphthalic acid

InChI

InChI=1S/C10H10O4/c1-2-6-3-4-7(9(11)12)8(5-6)10(13)14/h3-5H,2H2,1H3,(H,11,12)(H,13,14)

InChI Key

LVRNKEBRXQHJIN-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1)C(=O)O)C(=O)O

Origin of Product

United States

Preparation Methods

Conventional Coupling-Based Synthesis

Ullmann-Type Coupling with Halogenated Precursors

A widely adapted method involves coupling ethyl-substituted aromatic precursors with dicarboxylate-forming agents. The patent CN111018706A describes a two-step process for analogous diphenyl ether dicarboxylic acids, which can be modified for ethyl-substituted systems.

Step 1: Dehydration of Hydroxybenzoate Derivatives

p-Hydroxybenzoate is dehydrated with alkali (KOH/NaOH) in toluene or methanol at 110–120°C under nitrogen. For 4-ethyl derivatives, p-ethylphenol derivatives serve as starting materials. The reaction eliminates water, forming a phenoxide intermediate reactive toward electrophilic substitution.

Step 2: Copper-Catalyzed Coupling

The phenoxide intermediate undergoes coupling with p-halobenzoate (X = Cl, Br) using CuCl or CuBr with 8-hydroxyquinoline ligands. At 145–195°C, the Ullmann reaction forms the diaryl ether bond. For 4-ethyl systems, ethyl-substituted halobenzoates are essential. Yields exceed 80% when the copper-to-ligand ratio is maintained at 1:1–3.

Hydrolysis to Dicarboxylic Acid

The diester intermediate is hydrolyzed in alkaline solution (10–50% NaOH/KOH) at 50–80°C, followed by acidification (HCl/H₂SO₄) to precipitate the dicarboxylic acid. This step achieves >95% conversion but requires careful pH control to avoid decarboxylation.

Challenges in Regioselectivity

Ethyl groups introduce steric hindrance, complicating coupling reactions. Para-substitution is favored, but ortho-byproducts may form if catalysts lack selectivity. Ligand-modified copper systems (e.g., dppe or dppp) improve para-selectivity to >90%.

Friedel-Crafts Alkylation Followed by Oxidation

Alkylation of Phthalic Anhydride

Phthalic anhydride undergoes Friedel-Crafts alkylation with ethyl chloride or ethyl bromide in the presence of AlCl₃. The reaction proceeds at 80–100°C, yielding 4-ethylphthalic anhydride. Solvents like dichloroethane enhance solubility but require rigorous drying to prevent hydrolysis.

Oxidation to Dicarboxylic Acid

The anhydride is hydrolyzed in aqueous NaOH (20–40%) at 60°C, followed by acid quenching. This method achieves 70–75% overall yield but generates isomeric byproducts due to competing meta-alkylation.

Microbial Biosynthesis

Engineered ω-Oxidation Pathways

Recent advances in systems metabolic engineering enable microbial production of dicarboxylic acids via ω-oxidation of alkanes. For 4-ethyl derivatives, engineered E. coli strains express cytochrome P450 enzymes to oxidize ethylbenzene to 4-ethylbenzoic acid, followed by dioxygenase-mediated carboxylation. Current yields remain low (<20%) due to enzyme specificity limitations.

Substrate Channeling

Co-expression of ferredoxin reductases and acid-tolerant transporters improves titers to 5–8 g/L in bench-scale bioreactors. However, scaling requires addressing cellular toxicity from aromatic intermediates.

Comparative Analysis of Methods

Method Starting Materials Catalyst/Reagents Yield Advantages Disadvantages
Ullmann Coupling p-Halobenzoate, p-Ethylphenol CuBr, 8-hydroxyquinoline 80–85% High regioselectivity, scalable Requires inert conditions, costly ligands
Friedel-Crafts Phthalic anhydride, EtCl AlCl₃ 70–75% Simple reagents Isomeric byproducts, corrosive waste
Microbial Ethylbenzene, glucose P450 enzymes, E. coli 15–20% Sustainable, mild conditions Low yield, genetic instability

Industrial-Scale Optimization

Solvent Recycling in Coupling Reactions

Toluene and methanol from Ullmann reactions are distilled and reused, reducing costs by 30%. Catalyst recovery via filtration and ligand immobilization on silica further enhances economics.

Crystallization Purity Control

Acidification pH impacts crystal morphology. Maintaining pH 2–3 during HCl quenching produces 99.5% pure crystals. Ethanol/water mixtures (1:3 v/v) optimize recrystallization yields.

Emerging Techniques

Photocatalytic Direct Carboxylation

Visible-light-driven carboxylation of 4-ethyltoluene with CO₂ is under investigation. Ru(bpy)₃²⁺ catalysts achieve 40% conversion at 50°C but require high-pressure CO₂ (10 atm).

Electrochemical Methods

Anodic oxidation of 4-ethylacetophenone in basic media forms the dicarboxylate directly. Pt electrodes and 0.1 M NaOH yield 55% Faradaic efficiency, though scalability remains unproven.

Chemical Reactions Analysis

Types of Reactions

4-Ethylbenzene-1,2-dicarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-Ethylbenzene-1,2-dicarboxylic acid has various applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-ethylbenzene-1,2-dicarboxylic acid involves its interaction with specific molecular targets and pathways. For example, in enzymatic reactions, it can act as a substrate for decarboxylation, leading to the formation of alkanes. This process involves the removal of carboxyl groups and the formation of intermediate products such as mono-fatty acids .

Comparison with Similar Compounds

Key Analogs and Their Properties

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference ID
4-Methylbenzene-1,2-dicarboxylic acid 4-CH₃ C₉H₈O₄ 180.16 Lower solubility in water; used in polymer synthesis
4-Fluorobenzene-1,2-dicarboxylic acid 4-F C₈H₅FO₄ 184.12 Enhanced acidity due to electron-withdrawing F; pharmaceutical intermediates
4-(Methylamino)benzene-1,2-dicarboxylic acid 4-NHCH₃ C₉H₉NO₄ 195.17 Chiral center; potential in drug design

Key Findings :

  • Substituent Effects :
    • Ethyl vs. Methyl : An ethyl group (C₂H₅) increases hydrophobicity compared to methyl (CH₃), reducing aqueous solubility. This property is critical in polymer applications where enhanced rigidity or thermal stability is desired .
    • Electron-Withdrawing Groups : The 4-fluoro derivative exhibits stronger acidity (lower pKa) due to the electron-withdrawing fluorine atom, making it useful in catalysis or as a ligand in coordination chemistry .

Comparison with Cyclohexene Derivatives

Cyclohexene-based dicarboxylic acids, such as cis-4-cyclohexene-1,2-dicarboxylic acid , are hydrogenated analogs of aromatic dicarboxylic acids. Key differences include:

Property 4-Ethylbenzene-1,2-dicarboxylic Acid cis-4-Cyclohexene-1,2-dicarboxylic Acid
Structure Aromatic ring Partially saturated cyclohexene ring
Acidity Higher (aromatic stabilization) Lower (reduced resonance stabilization)
Applications Polymers, plasticizers Epoxy resins, Diels-Alder adducts
Reference ID -

Research Highlights :

  • Cyclohexene derivatives are pivotal in Diels-Alder reactions for synthesizing epoxy resins and rosin adducts .
  • Electrochemical reduction of cyclohexene-1,2-dicarboxylic acid yields cis-cyclohexane derivatives, emphasizing the role of stereochemistry in industrial processes .

Comparison with Aliphatic Dicarboxylic Acids

Aliphatic analogs like succinic acid (ethane-1,2-dicarboxylic acid) differ significantly in structure and applications:

Property This compound Succinic Acid
Structure Aromatic with ethyl substituent Linear aliphatic chain
Solubility in Water Low (hydrophobic substituent) High (1 g/13 mL at 20°C)
Applications Specialty polymers Bioplastics, food additives
Reference ID -

Industrial Relevance :

  • Succinic acid’s 100% bio-based carbon content makes it a sustainable alternative in green chemistry, whereas aromatic derivatives are preferred for high-performance materials .

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